4-Nitrobenzaldoxime
Description
Overview of Oxime Functional Group and its Significance in Organic Chemistry
An oxime is a class of organic compounds characterized by the presence of the C=NOH functional group. chemistrylearner.com These compounds are formed from the condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632). wikipedia.orgvedantu.com The term "oxime," a portmanteau of "oxygen" and "imine," was first used in the 19th century. wikipedia.org Oximes derived from aldehydes are known as aldoximes, while those derived from ketones are called ketoximes. wikipedia.orgbyjus.com
The defining feature of an oxime is the C=NOH functional group, where a carbon atom is double-bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group. chemistrylearner.com The carbon and nitrogen atoms in this group are sp2-hybridized, resulting in a nearly planar geometry. chemistrylearner.com The presence of the hydroxyl group allows for hydrogen bonding, which influences the physical properties of oximes, such as their melting and boiling points. chemistrylearner.com
Most oximes are white or colorless crystalline solids, though some may exist as thick liquids. chemistrylearner.comvedantu.com They generally exhibit low solubility in water but are soluble in polar organic solvents. vedantu.comtestbook.com O-substituted oximes constitute a closely related family of compounds. wikipedia.org
A key characteristic of oximes is their relative stability; for instance, aliphatic oximes are significantly more resistant to hydrolysis compared to analogous hydrazones. wikipedia.orgtestbook.com Spectroscopically, oximes display characteristic absorption bands in their infrared (IR) spectra corresponding to the O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) bonds. chemistrylearner.comwikipedia.org
Table 1: General Properties of Oximes
| Property | Description |
|---|---|
| Functional Group | C=NOH |
| Hybridization | sp² at both carbon and nitrogen atoms |
| Physical State | Mostly white or colorless crystalline solids chemistrylearner.comvedantu.com |
| Solubility | Low solubility in water; soluble in polar organic solvents vedantu.comtestbook.com |
| Hydrogen Bonding | The -OH group participates in hydrogen bonding chemistrylearner.com |
| Stability | More resistant to hydrolysis than analogous hydrazones wikipedia.orgtestbook.com |
Oximes are valuable and versatile building blocks in organic synthesis due to their diverse reactivity. nsf.govijprajournal.com Their stability compared to imines makes them robust intermediates for a variety of chemical transformations. nsf.gov They serve as precursors for the synthesis of many nitrogen-containing compounds. ijprajournal.com
Key synthetic applications include:
Beckmann Rearrangement : Oximes can be converted into amides through the Beckmann rearrangement, a foundational reaction in organic chemistry. vedantu.comtestbook.com For example, cyclohexanone (B45756) oxime is rearranged to produce caprolactam, the precursor to Nylon-6. vedantu.combyjus.com
Synthesis of Heterocycles : The oxime functional group is used to synthesize N-containing heterocycles. nsf.gov For instance, nitrile oxides, generated from the oxidation of aldoximes, undergo 1,3-dipolar cycloaddition reactions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. lucp.net
Reduction to Amines : Oximes can be reduced to form primary amines using reagents like lithium aluminum hydride or through catalytic hydrogenation. byjus.com
Radical Chemistry : Recent developments have utilized oximes in radical reactions. Fragmentation of the N–O bond can generate iminyl radicals, which can then participate in further reactions like addition to alkenes to create functionalized imines. nsf.gov
Contextualization of 4-Nitrobenzaldoxime (B72500) within Aldoxime Family
This compound, also known as p-Nitrobenzaldoxime (B7855388), is a member of the aldoxime family, as it is derived from an aldehyde—specifically, 4-nitrobenzaldehyde (B150856). guidechem.com Its chemical formula is C₇H₆N₂O₃. lookchem.com As an aldoxime, its general structure features a hydrogen atom attached to the iminyl carbon (R-CH=NOH).
The defining feature that distinguishes this compound from other aryl aldoximes is the presence of a nitro group (-NO₂) at the para position of the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the molecule. This electronic effect makes the hydroxyl proton more acidic compared to unsubstituted benzaldoxime (B1666162) and affects the nucleophilicity of the oxime nitrogen. The compound exists as a light yellow crystalline powder. guidechem.comlookchem.com
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₃ lookchem.com |
| Molecular Weight | 166.136 g/mol lookchem.com |
| Appearance | Light yellow crystalline powder lookchem.comalfa-chemistry.com |
| Melting Point | 126-130 °C lookchem.com |
| Boiling Point | 304.2 °C at 760 mmHg lookchem.com |
| Density | 1.33 g/cm³ lookchem.com |
| CAS Number | 1129-37-9 lookchem.com |
Research Landscape and Gaps in this compound Studies
The research on this compound has primarily focused on its role as a reagent and building block in organic synthesis. guidechem.com Detailed structural studies, including X-ray crystallography, have been performed to understand its molecular geometry, revealing that the planes of the CNO and ONO groups are slightly twisted relative to the benzene ring. researchgate.net In the crystalline state, molecules of this compound form centrosymmetric dimers linked by intermolecular O—H···N hydrogen bonds. researchgate.net Furthermore, computational studies using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to investigate its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net
Some studies have explored the potential biological activities of this compound, including antimicrobial and antitumor properties, although this area remains less developed. guidechem.com
Despite these studies, there are notable gaps in the research landscape. While the general synthetic utility of oximes in materials science has been recognized, specific applications of this compound in the development of dynamic or energetic materials have not been extensively explored. nsf.gov A comprehensive investigation into its coordination chemistry with various metal ions could reveal novel catalytic or material applications. Furthermore, while its fundamental reactions are understood, its application in more complex, multi-step synthetic strategies remains an area ripe for further investigation.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPAVBACRIHHC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-37-9 | |
| Record name | Benzaldehyde, p-nitro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Nitrobenzaldoxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 4 Nitrobenzaldoxime and Its Derivatives
Synthesis of 4-Nitrobenzaldoxime (B72500) from 4-Nitrobenzaldehyde (B150856)
The primary route to this compound involves the reaction of 4-Nitrobenzaldehyde with hydroxylamine (B1172632).
Reaction Conditions and Yield Optimization
The synthesis of this compound from 4-nitrobenzaldehyde and hydroxylamine hydrochloride can be influenced by various reaction conditions. In one study, the reaction was examined under solvent-free conditions in the presence of nano-TiCl4.SiO2 and sodium acetate (B1210297). sums.ac.ir At 100°C, this method produced this compound in good yield. sums.ac.ir However, increasing the temperature to 150°C resulted in the formation of 4-nitrobenzamide, while using dimethylformamide (DMF) as a solvent under reflux conditions led to 4-nitrobenzonitrile (B1214597). sums.ac.ir
Another approach involves the use of a cobalt ferrite (B1171679) nanocatalyst (CoFe2O4@AA-Co). rsc.org The oximation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of this catalyst yielded this compound. rsc.org The reaction's progress and yield are dependent on the solvent, temperature, and the amount of the nanocatalyst used. rsc.org
The following table summarizes the synthesis of this compound under different conditions:
| Catalyst | Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| nano-TiCl4.SiO2 | 4-Nitrobenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate | Solvent-free | 100 | This compound | Good | sums.ac.ir |
| nano-TiCl4.SiO2 | 4-Nitrobenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate | Solvent-free | 150 | 4-Nitrobenzamide | - | sums.ac.ir |
| nano-TiCl4.SiO2 | 4-Nitrobenzaldehyde, Hydroxylamine hydrochloride, Sodium acetate | DMF | Reflux | 4-Nitrobenzonitrile | - | sums.ac.ir |
| CoFe2O4@AA-Co | 4-Nitrobenzaldehyde, Hydroxylamine hydrochloride | Various | Various | This compound | - | rsc.org |
Catalytic Approaches in Aldoxime Synthesis
Catalytic methods offer efficient and environmentally benign routes for aldoxime synthesis. Nano-TiCl4.SiO2 has been demonstrated as a reusable catalyst for the one-pot synthesis of amides, nitriles, or oximes from aldehydes. sums.ac.ir For the synthesis of this compound, the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride and sodium acetate is carried out in the presence of this catalyst under solvent-free conditions at 100°C. sums.ac.ir The catalyst can be recovered by filtration and reused multiple times without a significant loss of activity. sums.ac.ir
Another catalytic system employs adhesive functionalized ascorbic acid on cobalt ferrite nanoparticles (CoFe2O4@AA-Co and CoFe2O4@AA-V). rsc.org These heterogeneous nanocatalysts, prepared by anchoring Co and V on the surface of CoFe2O4 nanoparticles coated with ascorbic acid, have shown effective catalytic properties and reusability in the oximation of aldehyde derivatives. rsc.org
Synthesis of O-Alkyl this compound Derivatives
The synthesis of O-alkyl derivatives of this compound expands its utility in organic synthesis.
Etherification Reactions and Reaction Mechanisms
O-alkylation of oximes can lead to both O-alkyl and N-alkyl products. hep.com.cn The ratio of these products is influenced by the configuration and steric hindrance of the oxime. hep.com.cn In the case of (E)-oximes, the O-alkyl product is typically the major product due to steric factors favoring the SN2 reaction at the oxygen atom. hep.com.cn For instance, the reaction of oximes with benzyl (B1604629) bromide in an aqueous sodium hydroxide (B78521) solution yields O-benzyl oxime derivatives. hep.com.cn This reaction is regioselective, providing only the O-alkylated products. hep.com.cn
The synthesis of 4-alkoxybenzonitriles can be achieved from O-alkyl-4-nitrobenzaldoximes through an elimination-aromatic substitution reaction. acs.org
Phase Transfer Catalysis and Ultrasound Irradiation in Synthesis
The combination of phase transfer catalysis (PTC) and ultrasound irradiation has proven to be an effective method for the synthesis of O-benzyl oximes. hep.com.cn The use of a phase transfer catalyst, such as benzyldimethyltetradecylammonium (B97909) chloride, accelerates the reaction between the oxime and benzyl bromide in a two-phase system (organic-water). hep.com.cn Ultrasound irradiation further enhances the reaction rate, leading to high yields in short reaction times. hep.com.cnniscpr.res.in This method offers several advantages, including mild reaction conditions, high yields, and environmental friendliness compared to classical methods that often require anhydrous conditions and strong bases. hep.com.cnmdpi.com
The following table details the synthesis of O-benzyl oximes using PTC and ultrasound:
| Oxime | Catalyst | Reaction Time (min) | Yield (%) | Reference |
| 2-Methoxybenzaldoxime | Benzyldimethyltetradecylammonium chloride | 30 | 94 | hep.com.cn |
| Various arylaldoximes | Benzyldimethyltetradecylammonium chloride | 30-60 | 60-96 | hep.com.cn |
Strategies for Derivatization of the Aldoxime Moiety
The aldoxime moiety of this compound can be derivatized to form various functional groups. One common transformation is the dehydration of the aldoxime to a nitrile. This can be achieved using reagents like tin(IV) chloride (SnCl4) under solvent-free conditions, providing the corresponding nitrile in good to high yields. researchgate.net
Another derivatization involves the reaction of this compound with tetramethyl guanidine, which is used in the context of protecting group chemistry in peptide and nucleic acid synthesis. google.comgoogle.com The oxime can also undergo rearrangement to its E- or Z-isomers depending on the reaction conditions. lookchem.com Furthermore, it can react with hydroxylaminothiazolidine-2-thiones to form stable nitrones. lookchem.com
The chlorination of p-nitrobenzaldoxime (B7855388) can be accomplished using N-chlorosuccinimide to produce α-chloro-p-nitrobenzaldoxime, which can then be converted to other derivatives. researchgate.net Additionally, copolymers bearing oxime groups can be prepared and subsequently functionalized. For example, in situ oxidation of the oximes with a hypervalent iodine reagent can yield nitrile oxides, which can then participate in cycloaddition reactions. researchgate.net
Formation of Nitriles from this compound via Dehydration
The dehydration of aldoximes is a fundamental and widely utilized method for the synthesis of nitriles. In the case of this compound, this transformation yields 4-nitrobenzonitrile, a key precursor in the production of various chemicals, including dyes and pharmaceuticals. researchgate.net A diverse array of dehydrating agents and reaction conditions has been developed to achieve this conversion efficiently.
One effective method involves the use of perfluoroalkanesulfonyl fluoride (B91410) in the presence of an organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in dichloromethane (B109758) as a solvent. sums.ac.ir This system has been shown to convert this compound to 4-nitrobenzonitrile in high yield under mild, room temperature conditions. sums.ac.ir Optimization studies have demonstrated that the molar ratio of the reactants and the choice of solvent significantly impact the reaction's efficiency. sums.ac.ir
Another approach utilizes nano-TiCl4.SiO2 as a catalyst in refluxing dimethylformamide (DMF) to facilitate the dehydration. niscpr.res.in This heterogeneous catalyst offers the advantage of easy separation from the reaction mixture. The reaction proceeds from 4-nitrobenzaldehyde and hydroxylamine hydrochloride, forming the oxime in situ, which then dehydrates to the nitrile. niscpr.res.in
The following table summarizes the optimized reaction conditions for the dehydration of this compound to 4-nitrobenzonitrile using perfluoroalkanosulfonyl fluoride.
Table 1: Optimization of Dehydration of this compound (1a) to 4-Nitrobenzonitrile (2a) using n-C4F9SO2F sums.ac.ir
| Entry | Molar Ratio (1a:n-C4F9SO2F:DBU) | Solvent | Temperature (°C) | Time (min) | Yield of 2a (%) |
|---|---|---|---|---|---|
| 1 | 1:1.5:2 | CH2Cl2 | Room Temp | 10 | 46 |
| 2 | 1:2:2 | CH2Cl2 | Room Temp | 10 | 65 |
| 3 | 1:2:5 | CH2Cl2 | Room Temp | 10 | 95 |
| 4 | 1:2:5 | CH3CN | Room Temp | 10 | 90 |
| 5 | 1:2:5 | Toluene | Room Temp | 10 | 85 |
| 6 | 1:2:5 | CHCl3 | Room Temp | 10 | 88 |
| 7 | 1:2:5 | Acetone | Room Temp | 10 | 72 |
| 8 | 1:2:5 | THF | Room Temp | 10 | 80 |
The dehydration of aldoximes to nitriles is generally understood to proceed through an elimination mechanism. In the presence of a dehydrating agent, the hydroxyl group of the oxime is converted into a better leaving group. For instance, with reagents like SnCl4, the Lewis acid coordinates to the oxygen atom of the oxime, facilitating the departure of the leaving group. researchgate.netchemeurope.com The subsequent removal of the hydrogen atom from the carbon-nitrogen double bond by a base, which can be the chloride ion from the reagent itself, leads to the formation of the nitrile triple bond. researchgate.net The presence of electron-withdrawing groups, such as the nitro group in this compound, is reported to enhance the reaction rate, providing better yields in shorter reaction times. researchgate.net
In reactions involving reagents like diethyl chlorophosphate, it is proposed that an initial acylation of the oximate occurs, forming a phosphonate (B1237965) intermediate. researchgate.net This intermediate then undergoes elimination to yield the nitrile. researchgate.net
Lewis acids play a significant role in promoting the dehydration of aldoximes to nitriles. Their ability to activate the hydroxyl group of the oxime by coordination makes it a better leaving group, thereby facilitating the elimination reaction. researchgate.netorganic-chemistry.org
Stannic chloride (SnCl4) has been demonstrated as an effective reagent for the dehydration of various aldoximes, including this compound, under solvent-free conditions. researchgate.netchemeurope.com Heating the aldoxime with SnCl4 provides the corresponding nitrile in high yield. researchgate.net The reaction is particularly efficient for substrates with electron-withdrawing substituents. researchgate.net
A heterogeneous Lewis acid catalyst, nano-TiCl4.SiO2, has also been successfully employed for the one-pot synthesis of nitriles from aldehydes. niscpr.res.in In this process, 4-nitrobenzaldehyde is reacted with hydroxylamine hydrochloride and sodium acetate in the presence of the catalyst. Under reflux in DMF, this system yields 4-nitrobenzonitrile. niscpr.res.in The use of a solid-supported catalyst simplifies the work-up procedure. niscpr.res.in
The table below presents data on the synthesis of 4-nitrobenzonitrile from 4-nitrobenzaldehyde using nano-TiCl4.SiO2 under various conditions, highlighting the formation of the oxime and its subsequent conversion to the nitrile or amide.
Table 2: Synthesis of 4-Nitrobenzonitrile and Related Compounds from 4-Nitrobenzaldehyde using nano-TiCl4.SiO2 niscpr.res.in
| Entry | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
|---|---|---|---|---|---|
| 11 | Solvent-free | 150 | 5 | 4-Nitrobenzamide | 80 |
| 13 | Solvent-free | 100 | 3 | This compound | 85 |
| 14 | DMF | Reflux | 3 | 4-Nitrobenzonitrile | 90 |
Transformations to other Nitrogen-Containing Compounds
Beyond dehydration to nitriles, this compound can be converted into a variety of other nitrogen-containing compounds, expanding its synthetic utility. These transformations include reduction to amines, rearrangement to amides, and participation in cycloaddition reactions to form heterocyclic structures.
The reduction of oximes is a common route to primary amines. chemeurope.comarchive.org While specific studies on the reduction of this compound are part of broader research on polyfunctional nitro compounds, general methods using reducing agents like sodium amalgam or catalytic hydrogenation are applicable. niscpr.res.inchemeurope.com The reduction of aromatic nitro compounds themselves to amines is a well-established transformation, often achieved with metals like iron, tin, or zinc in acidic media, or through catalytic hydrogenation. organic-chemistry.orgmasterorganicchemistry.com
The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under acidic conditions. masterorganicchemistry.combyjus.com For aldoximes, this rearrangement can lead to nitriles, but under specific conditions, the formation of the corresponding amide, in this case, 4-nitrobenzamide, is possible. sums.ac.irresearchgate.net For instance, the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride and sodium acetate in the presence of nano-TiCl4.SiO2 at an elevated temperature (150 °C) under solvent-free conditions has been shown to produce 4-nitrobenzamide. sums.ac.ir
Furthermore, this compound can serve as a precursor for the synthesis of nitrogen-containing heterocycles. chemistrytalk.org Oximes, in general, are known to participate in cycloaddition reactions. For example, this compound can react to form nitrones, which are 1,3-dipoles that can undergo cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. molaid.comlookchem.com The synthesis of various nitrogen heterocycles, such as isoxazolines, from oximes has been reported, indicating the potential of this compound in this area of synthetic chemistry. chemistrytalk.orglookchem.com
Mechanistic Studies of 4 Nitrobenzaldoxime Reactivity
Nucleophilic Reactivity of the Oxime Group
The oxime group (—CH=NOH) of 4-nitrobenzaldoxime (B72500) is a potent nucleophile, particularly in its deprotonated oximate form (—CH=NO⁻). This high nucleophilicity, enhanced by the so-called α-effect, allows it to readily attack electrophilic centers, making it a subject of detailed kinetic and mechanistic investigation. cas.cz
Reactions with Esters: Kinetics and Substituent Effects
The reaction of p-substituted benzaldoximes, including this compound, with esters such as p-nitrophenyl acetate (B1210297) (PNPA) has been systematically studied to elucidate the influence of electronic effects on nucleophilic reactivity. cas.cz Kinetic studies performed in 10% (v/v) aqueous dioxane demonstrate that the reaction proceeds via a multi-step mechanism. The initial step involves a pre-equilibrium where the deprotonated oximate anion attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. cas.cz
The subsequent rate-limiting step depends on the pH of the medium. At pH values below the pKa of the oxime, the formation of the tetrahedral intermediate is rate-limiting. Conversely, at pH values above the oxime's pKa, the decomposition of this intermediate becomes the slow step. cas.cz This decomposition can occur spontaneously or be catalyzed by a general acid (another molecule of the oxime). cas.cz
Table 1: Dissociation Constants and Kinetic Parameters for the Reaction of p-Substituted Benzaldoximes with p-Nitrophenyl Acetate cas.czData determined in 10% (v/v) aqueous dioxane at 35 °C.
| Substituent (X) | σₚ | pKa,oxime | ρ(k₂Kₐ,THIH) |
| N(CH₃)₂ | -0.83 | 10.82 | - |
| OCH₃ | -0.27 | 10.22 | 0.17 |
| CH₃ | -0.17 | 10.12 | 0.18 |
| H | 0.00 | 10.00 | 0.20 |
| F | 0.06 | 9.87 | 0.22 |
| Cl | 0.23 | 9.77 | 0.24 |
| Br | 0.23 | 9.77 | 0.24 |
| COOCH₃ | 0.45 | 9.55 | - |
| CF₃ | 0.54 | 9.45 | 0.28 |
| CN | 0.66 | 9.35 | 0.30 |
| NO₂ | 0.78 | 9.24 | 0.32 |
Note: The term ρ(k₂Kₐ,THIH) relates to the spontaneous decomposition of the tetrahedral intermediate.
Reactions with Alkylating Agents: O- vs. N-Alkylation Selectivity
The alkylation of this compound involves its anion, which possesses two potential nucleophilic sites: the oxygen atom and the nitrogen atom. hep.com.cn This presents a question of regioselectivity, leading to either O-alkylated or N-alkylated products. The outcome is largely dictated by the stereochemistry of the oxime. hep.com.cn
For (E)-4-nitrobenzaldoxime, the major isomer, the reaction with alkylating agents such as benzyl (B1604629) bromide proceeds with high regioselectivity to yield the O-alkylated product, an oxime ether. hep.com.cn This preference is attributed to steric factors; the aryl group in the E-configuration does not significantly hinder the approach of the electrophile to the oxygen atom. In contrast, for Z-oximes, the aryl group can sterically obstruct the oxygen, making the nitrogen atom a more accessible site for alkylation. hep.com.cn Studies utilizing phase transfer catalysis and ultrasound irradiation for the O-benzylation of various aromatic aldoximes, including the 4-nitro derivative, have reported the exclusive formation of O-benzyl oxime derivatives with no detectable N-alkylation products. hep.com.cn
Role of this compound as a Protecting Group
In the complex, multi-step chemical synthesis of oligonucleotides (DNA and RNA), protecting groups are essential to prevent unwanted side reactions at sensitive functional groups. This compound, in its anionic form, is not a protecting group itself, but rather a specialized reagent used for the removal of certain protecting groups, particularly those on the phosphate (B84403) backbone. thieme-connect.deresearchgate.net
Deprotection Mechanisms in Oligonucleotide Synthesis
The N¹,N¹,N³,N³-tetramethylguanidinium salt of syn-4-nitrobenzaldoxime (B6592466) is a key reagent used for the deprotection of internucleotide phosphotriester linkages. researchgate.netcdnsciencepub.com These linkages are often protected with aryl groups, such as the o-chlorophenyl group, during synthesis. researchgate.net The deprotection mechanism involves the nucleophilic attack of the potent 4-nitrobenzaldoximate anion on the phosphorus atom of the protected phosphotriester. thieme-connect.de
This attack displaces the aryloxy group, forming a new, unstable intermediate where the phosphate is linked to the oxime. Under the basic conditions of the reaction, which are facilitated by a strong, non-nucleophilic base like tetramethylguanidine (TMG), this intermediate rapidly undergoes a β-elimination reaction. thieme-connect.de The final products are the deprotected phosphate anion (the desired native phosphodiester backbone of the oligonucleotide) and 4-nitrobenzonitrile (B1214597), which is formed from the fragmentation of the oxime moiety. thieme-connect.deresearchgate.net
Selectivity in Cleavage of Phosphate-Protective Groups
The use of this compound for deprotection is valued for its high efficiency and selectivity. It is particularly effective for cleaving aryl phosphate protecting groups. thieme-connect.deresearchgate.net This method is mild enough to leave other protecting groups, such as those on the nucleobases and the sugar rings, as well as the oligonucleotide chain itself, intact. psu.edu
The rate of this deprotection reaction is sensitive to the electronic nature of both the aryl phosphate and the aldoxime. For instance, an electron-withdrawing substituent on the aryl phosphate, like a chlorine atom, makes the phenolate (B1203915) a better leaving group and accelerates the cleavage. It has been reported that a 2-chlorophenyl phosphate protecting group is cleaved approximately 25 times faster than an unsubstituted phenyl phosphate group under the same conditions. thieme-connect.de This selectivity allows for the strategic removal of phosphate protecting groups in the presence of others, which is a critical aspect of synthetic design.
Reactions Involving the Nitro Group
The nitro group (-NO₂) of this compound is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but makes it susceptible to nucleophilic aromatic substitution. However, the most prominent reaction involving the nitro group itself is its reduction.
The aromatic nitro group can be reduced to various functional groups, most commonly the corresponding amino group (-NH₂) or the intermediate hydroxylamine (B1172632) (-NHOH). This transformation can be accomplished using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) or chemical reagents like sodium borohydride (B1222165) in the presence of a catalyst. rsc.org
The reduction of the nitro group is a key step in the mechanism of action for certain bioreductive prodrugs. rsc.org In this strategy, a non-toxic molecule containing a nitroaromatic group is administered. In the hypoxic (low oxygen) environment of tumor cells, endogenous nitroreductase enzymes reduce the nitro group to a hydroxylamine or amine. This chemical transformation can trigger a subsequent fragmentation or rearrangement of the molecule, releasing a potent cytotoxic agent selectively at the target site. rsc.org While studies often focus on simpler 4-nitrobenzyl derivatives, the principles of nitro group reduction and its capacity to trigger molecular fragmentation are directly applicable to this compound. rsc.org
Impact of the Nitro Group on Overall Reactivity
The nitro group (—NO2) is a potent electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and the molecule as a whole. wikipedia.orgnih.gov This strong electron-withdrawing nature is due to both the inductive and resonance effects of the nitro group. mdpi.com
The presence of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. numberanalytics.comsavemyexams.com This deactivation occurs because the nitro group reduces the electron density of the aromatic ring, making it less attractive to electrophiles. fiveable.me The deactivating effect is most pronounced at the ortho and para positions due to resonance, directing incoming electrophiles primarily to the meta position. numberanalytics.comsavemyexams.comreddit.com
Conversely, the electron-withdrawing character of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. wikipedia.org This is particularly true when the nitro group is positioned ortho or para to a leaving group, as it can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.
The nitro group also affects the acidity of adjacent C-H bonds. The electron-withdrawing nature of the nitro group can increase the acidity of protons on carbons alpha to the aromatic ring. wikipedia.org
In the context of this compound, the nitro group at the para position exerts a strong electron-withdrawing effect on the entire molecule. This influences the reactivity of the oxime functional group. For instance, in the Beckmann rearrangement of substituted benzaldoxime (B1666162) arenesulfonates, the reaction rates can be correlated using the Hammett equation, which quantifies the electronic effect of substituents. cdnsciencepub.com The strong electron-withdrawing nature of the p-nitro group would be expected to significantly influence the rate of such reactions.
Isomerism and Tautomerism of this compound
Oximes, including this compound, can exhibit both geometrical isomerism and tautomerism. nih.gov These isomeric forms can have different stabilities and reactivities.
Syn and Anti Isomers and their Interconversion
Due to the restricted rotation around the carbon-nitrogen double bond, aldoximes like this compound can exist as two geometric isomers: syn and anti. dalalinstitute.comnbu.ac.in The nomenclature designates the isomer with the hydroxyl group and the hydrogen atom on the same side of the C=N double bond as syn, and the isomer with these groups on opposite sides as anti. vmou.ac.in
The syn and anti isomers of this compound have distinct physical properties, such as melting points. For example, the syn isomer of this compound has a melting point of 115-116 °C, while the anti isomer melts at a higher temperature of 184 °C. tsijournals.com The higher melting point of the anti isomer is often attributed to its greater planarity. tsijournals.com
Interconversion between syn and anti isomers is possible and can be facilitated by various means, including heat, UV light, or catalysts. bdu.ac.in For example, treatment of a syn-aldoxime with gaseous hydrochloric acid in benzene can lead to its conversion to the anti isomer. tsijournals.com Photochemical methods can also be used to induce isomerization. UV irradiation of matrix-isolated syn-benzaldoxime leads to the formation of the anti isomer, reaching a photostationary state. researchgate.net
Table 2: Melting Points of Syn and Anti Isomers of Substituted Benzaldoximes
| Compound | Syn Isomer M.P. (°C) | Anti Isomer M.P. (°C) |
|---|---|---|
| Benzaldoxime | - | 129 |
| 2-Nitrobenzaldoxime | - | 154 |
| 3-Nitrobenzaldoxime | 119-120 | 123 |
| This compound | 115-116 | 184 |
| 4-Chlorobenzaldoxime | 103-104 | 147 |
| 4-Methylbenzaldoxime | 80-81 | 122 |
| 4-Methoxybenzaldoxime | 61-62 | 133 |
Source: tsijournals.com
Influence of Isomerism on Reactivity and Applications
The geometric isomerism of this compound has a profound impact on its chemical reactivity and potential applications. The spatial arrangement of the hydroxyl group relative to the aromatic ring dictates the outcome of certain reactions.
A classic example is the Beckmann rearrangement, where an oxime is converted to an amide upon treatment with an acidic reagent. bdu.ac.in In this reaction, the group that is anti to the hydroxyl group migrates. bdu.ac.in Therefore, the syn and anti isomers of a given aldoxime will yield different products. For instance, syn-aldoximes typically rearrange to N-substituted amides, while anti-aldoximes form primary amides. bdu.ac.in Studies on the Beckmann rearrangement of substituted benzaldoximes have shown that the rate constants for the syn and anti isomers can differ significantly. cdnsciencepub.comtsijournals.com For instance, the anti-isomer of a benzaldoxime derivative was found to be 65 times more reactive than the syn-isomer in a particular elimination reaction. cdnsciencepub.com
The different reactivity of the isomers also influences their utility in synthesis. The selective formation of one isomer over the other can be a crucial step in a synthetic sequence. For example, the anti-isomer of 2-chloro-5-nitrobenzaldoxime readily undergoes cyclization, while the syn-isomer does not. vmou.ac.in This difference in reactivity allows for the selective use of one isomer to achieve a desired chemical transformation.
In addition to reactivity, isomerism can affect the biological activity of oxime-containing compounds. nih.gov While specific data on the differential biological activities of syn- and anti-4-nitrobenzaldoxime is not extensively detailed in the provided context, the principle that different isomers can exhibit distinct biological profiles is well-established for other oximes. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Nitrobenzaldehyde (B150856) |
| Aniline (B41778) |
| Nitrobenzene |
| Phenylsilane |
| Pinacolborane |
| Benzaldoxime |
| 2-Nitrobenzaldoxime |
| 3-Nitrobenzaldoxime |
| 4-Chlorobenzaldoxime |
| 4-Methylbenzaldoxime |
| 4-Methoxybenzaldoxime |
| 2-Chloro-5-nitrobenzaldoxime |
| 1,1'-dioctyl-4,4'-bipyridinium dibromide |
| Tetrahydroxydiboron |
Computational Chemistry and Theoretical Investigations of 4 Nitrobenzaldoxime
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Calculated Vibrational Frequencies and Infrared Spectra
Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for understanding the vibrational properties of molecules like 4-nitrobenzaldoxime (B72500). Theoretical calculations of vibrational frequencies and infrared (IR) spectra provide valuable insights that complement experimental findings, allowing for precise assignment of spectral bands to specific molecular motions. researchgate.netnih.gov
The process typically involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies at that optimized structure. niscpr.res.in A common and effective method for this is the B3LYP functional combined with a basis set such as 6-311++G(d,p). nih.govniscpr.res.in The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational method, leading to a better agreement with experimental spectra.
For instance, in a theoretical study of the related precursor, 4-nitrobenzaldehyde (B150856) (4NB), DFT calculations at the B3LYP/6-311++G(d,p) level provided detailed assignments for its vibrational modes. niscpr.res.in The aromatic C-H stretching vibrations were calculated to be in the 3105-3053 cm⁻¹ range, which aligns well with the typical experimental region of 3100-3000 cm⁻¹. niscpr.res.in Similarly, the characteristic vibrations of the nitro (NO₂) group, such as the symmetric and asymmetric stretching modes, and the aldehyde (CHO) group vibrations were calculated and assigned. niscpr.res.in These theoretical predictions are crucial for interpreting the complex experimental FT-IR and FT-Raman spectra. niscpr.res.inmedium.com
The table below presents a selection of calculated vibrational frequencies for 4-nitrobenzaldehyde, illustrating the type of data obtained from such computational studies. Similar calculations for this compound allow for the detailed assignment of its own unique vibrational spectrum.
Table 1: Selected Calculated Vibrational Frequencies for 4-Nitrobenzaldehyde (4NB) using B3LYP/6-311++G(d,p) method.
| Mode No. | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |
| 1 | 3105 | C-H stretching |
| 2 | 3104 | C-H stretching |
| 3 | 3078 | C-H stretching |
| 8 | 1709 | C=O stretching |
| 10 | 1599 | C-C stretching |
| 13 | 1528 | NO₂ asymmetric stretching |
| 17 | 1350 | NO₂ symmetric stretching |
| 20 | 1209 | C-H in-plane bending |
| 29 | 740 | NO₂ wagging |
| 32 | 535 | NO₂ rocking |
| Data derived from a study on 4-nitrobenzaldehyde, a precursor to this compound. niscpr.res.in |
Intermolecular Interactions and Crystal Stability from Computational Methods
The stability and packing of molecules in a crystal are governed by a complex network of intermolecular interactions. irb.hr Computational methods are indispensable for qualitatively and quantitatively analyzing these forces, providing a deep understanding of the supramolecular architecture. mdpi.com For this compound, theoretical tools like Hirshfeld surface analysis are employed to investigate how molecules arrange and interact in the solid state. lookchem.com
Hirshfeld Surface Analysis of Molecular Packing
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of how adjacent molecules "contact" each other. nih.gov
The analysis generates several graphical representations:
d_norm surface: This surface maps the normalized contact distance, highlighting regions of significant intermolecular contact. jomardpublishing.com Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, which are typically strong interactions like hydrogen bonds. nih.govjomardpublishing.com
Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and the complementarity between adjacent molecules, helping to identify π-π stacking interactions, which appear as characteristic "bow-tie" patterns. mdpi.com
For compounds similar to this compound, Hirshfeld analyses have quantified the contributions of different contacts. For example, in one related molecule, O···H, N···H, and C···H contacts were found to be the most significant contributors to crystal stability, accounting for 8.8%, 5.7%, and 30.3% of the total interactions, respectively. mdpi.com A study of (E)-4-nitrobenzaldehyde oxime confirms the use of Hirshfeld surface analysis to understand its intermolecular interactions. lookchem.com
Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Heterocyclic Compound.
| Intermolecular Contact | Contribution (%) |
| C···H | 30.3% |
| O···H | 8.8% |
| N···H | 5.7% |
| C···C | 3.6% |
| Data derived from a representative study illustrating the output of Hirshfeld analysis. mdpi.com |
Hydrogen Bonding Networks
Hydrogen bonds are among the most critical directional interactions that dictate molecular assembly in crystals. irb.hrosti.gov Computational studies, in conjunction with crystallographic data, are essential for elucidating the intricate hydrogen-bonding networks within the crystal structure of this compound. mdpi.comresearchgate.net
In the crystal structure of (E)-4-nitrobenzaldehyde oxime, a key feature is the formation of strong intermolecular hydrogen bonds. lookchem.com These interactions often involve the oxime's hydroxyl group acting as a hydrogen bond donor and an acceptor atom on a neighboring molecule, such as the nitrogen of the oxime group or an oxygen of the nitro group. mdpi.com Such interactions can link molecules into chains, layers, or more complex three-dimensional frameworks. nih.govosti.gov
Spectroscopic and Crystallographic Characterization in Research of 4 Nitrobenzaldoxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct information about the molecular environment of hydrogen and carbon atoms, respectively.
¹H NMR spectroscopy reveals the different types of protons present in a molecule and their neighboring environments. For 4-Nitrobenzaldoxime (B72500), characteristic signals are observed for the oxime proton, the imine proton, and the aromatic protons.
In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum typically shows a singlet for the hydroxyl proton (OH) around δ 7.99 ppm. The imine proton (CH=N) appears as a singlet at approximately δ 8.20 ppm. The aromatic protons, influenced by the electron-withdrawing nitro group, are observed as a doublet of doublets (dd) in the region of δ 7.69–8.29 ppm, integrating for four protons, indicative of the para-substituted benzene (B151609) ring ajol.info.
Alternatively, in dimethyl sulfoxide-d₆ (DMSO-d₆), the hydroxyl proton (OH) is observed as a broad singlet (br s) at δ 11.8 ppm, reflecting its acidic nature and potential for hydrogen bonding. The imine proton (CH=N) appears as a singlet at δ 8.27 ppm. The aromatic protons are typically observed as two distinct doublets: one at δ 8.32 ppm (J = 8.5 Hz) and another at δ 7.92 ppm (J = 8.5 Hz), each integrating for two protons, confirming the para-substitution pattern of the nitro group on the phenyl ring rsc.org.
Table 1: ¹H NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| CDCl₃ | 7.99 | s | 1H | OH | ajol.info |
| CDCl₃ | 8.20 | s | 1H | CH=N | ajol.info |
| CDCl₃ | 7.69–8.29 | dd | 4H | Aromatic protons | ajol.info |
| DMSO-d₆ | 11.8 | br s | 1H | OH | rsc.org |
| DMSO-d₆ | 8.27 | s | 1H | CH=N | rsc.org |
| DMSO-d₆ | 8.32 | d (J=8.5 Hz) | 2H | Aromatic protons | rsc.org |
| DMSO-d₆ | 7.92 | d (J=8.5 Hz) | 2H | Aromatic protons | rsc.org |
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In this compound, the number of signals corresponds to the number of unique carbon environments.
In CDCl₃, six distinct signals are typically observed. The carbon atom of the imine group (C=N) appears significantly downfield, around δ 149.3 ppm. The aromatic carbons exhibit signals in the range of δ 122.9 to 135.4 ppm. Specifically, the carbon bearing the nitro group (C-NO₂) is expected to resonate around δ 149.3 ppm, while the ipso-carbon attached to the oxime group (C-CH=NOH) would be around δ 135.4 ppm. The other aromatic carbons appear in the δ 122.9–127.4 ppm range nih.govrsc.org.
In d₃-acetonitrile (d₃-MeCN), the ¹³C NMR spectrum shows signals at δ 118.1, 118.9, 125.2, 129.3, and 134.9 ppm, though this set appears incomplete or may include solvent signals rsc.org. More comprehensive data in DMSO-d₆ indicates signals at δ 146.75, 147, and 140 ppm, likely corresponding to specific aromatic carbons or the C=N carbon rsc.org.
Table 2: ¹³C NMR Spectral Data for this compound
| Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
| CDCl₃ | 122.9 | Aromatic Carbon | rsc.org |
| CDCl₃ | 125.1 | Aromatic Carbon | rsc.org |
| CDCl₃ | 125.9 | Aromatic Carbon | rsc.org |
| CDCl₃ | 127.4 | Aromatic Carbon | rsc.org |
| CDCl₃ | 135.4 | Aromatic Carbon (C-CH=NOH) | rsc.org |
| CDCl₃ | 149.3 | Aromatic Carbon (C-NO₂) / C=N Carbon* | rsc.org |
| DMSO-d₆ | 146.75 | Aromatic Carbon / C=N Carbon | rsc.org |
| DMSO-d₆ | 147 | Aromatic Carbon / C=N Carbon | rsc.org |
| DMSO-d₆ | 140 | Aromatic Carbon | rsc.org |
*Note: The assignment of the peak at 149.3 ppm in CDCl₃ could correspond to either the carbon bearing the nitro group or the C=N carbon, or both if they are in similar chemical environments. The provided data does not explicitly distinguish between these.
Solid-state NMR is a powerful technique for investigating reaction mechanisms directly within the solid phase, allowing observation of intermediates and transformations without dissolution. While specific solid-state NMR studies detailing reaction mechanisms of this compound are not extensively detailed in the provided search results, the technique is employed for similar aromatic nitro compounds and their reactions, such as the Friedel-Crafts hydroxyalkylation of indole (B1671886) derivatives with 4-nitrobenzaldehyde (B150856) rsc.org. Such studies can provide insights into solid-state reaction pathways, phase transitions, and molecular mobility, which are relevant for understanding the reactivity of crystalline organic materials.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound exhibits absorption bands corresponding to its key functional groups: the hydroxyl (O-H), imine (C=N), and nitro (NO₂) groups, as well as the aromatic ring system.
A broad absorption band in the region of 3303 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group ajol.info. The C=N stretching vibration of the oxime moiety typically appears around 1605 cm⁻¹ ajol.info. The nitro group (NO₂) is strongly indicated by two prominent absorption bands: an asymmetric stretching vibration usually found around 1536–1550 cm⁻¹, and a symmetric stretching vibration around 1349–1350 cm⁻¹ ajol.infospectroscopyonline.com. These strong bands are diagnostic for the presence of the nitro functionality. Aromatic ring vibrations, including C-H stretching and C=C stretching, are also observed in the spectrum, typically above 3000 cm⁻¹ for C-H stretching and in the 1600-1400 cm⁻¹ region for ring vibrations vscht.cz.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Vibration | Assignment | Reference |
| 3303 | O-H stretching | Oxime hydroxyl group | ajol.info |
| 1605 | C=N stretching | Oxime imine group | ajol.info |
| 1536 | NO₂ asymmetric stretching | Nitro group | ajol.info |
| 1349 | NO₂ symmetric stretching | Nitro group | ajol.info |
| ~1550 | NO₂ asymmetric stretching | Nitro group | spectroscopyonline.com |
| ~1350 | NO₂ symmetric stretching | Nitro group | spectroscopyonline.com |
| ~3080 | C-H stretching (aromatic) | Aromatic ring C-H bonds | vscht.cz |
| 1600-1400 | C=C stretching | Aromatic ring skeletal vibrations | vscht.cz |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes electronic transitions within molecules, typically involving the excitation of valence electrons from lower energy molecular orbitals (e.g., HOMO) to higher energy molecular orbitals (e.g., LUMO) libretexts.orgudel.edu. Organic molecules with conjugated π systems and electron-withdrawing/donating groups, such as the nitro group and the conjugated oxime system in this compound, absorb light in the UV-Vis region (approximately 200-700 nm) libretexts.orgmdpi.com.
The absorption of UV-Vis light corresponds to transitions such as π → π* and n → π*. The presence of the nitro group and the conjugated system (phenyl ring and C=N-OH) in this compound suggests that it will exhibit characteristic absorption bands in the UV region. These absorptions are indicative of the electronic structure and the extent of conjugation within the molecule libretexts.orgudel.edu. While specific λmax values for this compound are not detailed in the provided snippets, UV-Vis spectroscopy is a valuable tool for quantitative analysis and studying electronic properties.
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of molecules in the crystalline state. It provides detailed information on atomic positions, bond lengths, bond angles, molecular conformation, and intermolecular interactions purdue.eduunl.ptuni-ulm.deuol.de.
The crystal structure of syn-p-Nitrobenzaldoxime has been determined, revealing it crystallizes in the monoclinic system with the space group P2₁/c iucr.org. The unit cell dimensions are reported as:
a = 6.252 ± 0.009 Å
b = 4.88 ± 0.01 Å
c = 24.75 ± 0.03 Å
β = 94.66 ± 0.04°
The unit cell contains four molecules (Z=4), with a calculated density (Dcalc) of 1.464 ± 0.004 g cm⁻³. The crystal structure refinement yielded a final R-factor of 0.100 iucr.org. Analysis of the structure indicates that molecules are arranged into dimers through hydrogen bonding, with O-H···N distances of approximately 2.83 Å, which plays a significant role in the crystal packing iucr.org. This detailed structural information is critical for understanding the solid-state properties and reactivity of this compound.
Table 4: Crystallographic Data for syn-p-Nitrobenzaldoxime
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.252 ± 0.009 |
| b (Å) | 4.88 ± 0.01 |
| c (Å) | 24.75 ± 0.03 |
| β (°) | 94.66 ± 0.04 |
| Z | 4 |
| Dcalc (g cm⁻³) | 1.464 ± 0.004 |
| R-factor | 0.100 |
| Intermolecular Bond | O-H···N (2.83 Å) |
| Reference | iucr.org |
Determination of Crystal and Molecular Structure
The crystal and molecular structure of this compound has been elucidated using single-crystal X-ray diffraction techniques. These studies reveal the precise three-dimensional arrangement of atoms within the molecule and how these molecules pack together in the crystalline lattice.
One study determined the crystal structure of syn-p-nitrobenzaldoxime, identifying it as monoclinic with space group P2₁/c. The unit cell dimensions were reported as a = 6.252 ± 0.009 Å, b = 4.88 ± 0.01 Å, c = 24.75 ± 0.03 Å, with a β angle of 94.66 ± 0.04° iucr.org. The unit cell contains four molecules of this compound iucr.org. The molecular geometry was compared with other benzenoid aldoximes, suggesting a minor contribution from a quinonoid structure to the hybrid molecule iucr.org.
Another investigation described the crystal structure of a derivative where this compound was used as a reactant. In this context, the title compound (C₂₈H₂₀N₄O₆) was found to crystallize in the monoclinic space group P2₁/n, with unit-cell parameters a = 10.0780 (3) Å, b = 22.7094 (6) Å, c = 11.2729 (3) Å, and β = 113.809 (1)° iucr.orgiucr.org. The molecular structure consists of fused six-membered rings and a five-membered isoxazole (B147169) ring, with a 4-nitro-phenyl substituent attached to the isoxazole iucr.orgiucr.org.
Analysis of Bond Lengths and Dihedral Angles
Analysis of bond lengths and dihedral angles provides critical information about the electronic distribution and conformational preferences of the molecule.
In the study of syn-p-nitrobenzaldoxime, the O–H···N hydrogen bond distance was found to be 2.83 Å iucr.org. The plane formed by the two oxygen and two nitrogen atoms made an angle of 11.2° with the plane of the benzene ring carbons iucr.org.
In a related study involving a derivative synthesized using this compound, specific dihedral angles were reported. The fused five and six-membered rings (C,D) and the isoxazole ring (E) formed a dihedral angle of 11.4 (6)° iucr.orgiucr.org. The torsion angle between C27—C26—N2—C1 was measured at 87.42 (0.22)° iucr.org. Furthermore, the isoxazole and 4-nitro-phenyl rings (E,F) were found to be almost coplanar with the imidazole (B134444) and the fused adjacent ring (C,D), forming a dihedral angle of 11.4 (6)° iucr.orgiucr.org. The isoxazole ring itself adopted an envelope conformation, characterized by puckering parameters Q₂ = 0.2117 (19) Å and φ₂ = 141.6 (5)° iucr.org.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, governed by intermolecular forces, significantly influences the bulk properties of a solid. Studies on this compound and its derivatives highlight the role of hydrogen bonding and other non-covalent interactions in crystal packing.
In the crystal structure of syn-p-nitrobenzaldoxime, molecules are organized into dimers through association via hydrogen bonds with O–H···N distances of 2.83 Å iucr.org. This arrangement is consistent with similar structures of benzenoid aldoximes iucr.org.
In a different crystallographic study, the crystal packing of a derivative incorporating the 4-nitro-phenyl moiety was found to be stabilized by intermolecular C–H···O hydrogen bonding iucr.orgiucr.org. Figure 2 in one publication illustrates these intermolecular C–H···O interactions iucr.org. Hirshfeld surface analysis of related compounds also indicated the importance of O···H, N···H, and C···H interactions in controlling crystal stability mdpi.comresearchgate.net. For instance, in one analyzed compound, O···H contacts contributed 8.8%, N···H 5.7%, and C···H 30.3% to the total interactions mdpi.comresearchgate.net.
Another related study involving a spirocyclic compound derived from this compound revealed that in the crystal structure, molecules are linked by intermolecular C–H···O contacts nih.gov.
Data Table: Selected Crystallographic Parameters
| Parameter | Value (Å or °) | Reference |
| syn-p-Nitrobenzaldoxime | ||
| Monoclinic, Space Group | P2₁/c | iucr.org |
| Unit Cell 'a' | 6.252 ± 0.009 | iucr.org |
| Unit Cell 'b' | 4.88 ± 0.01 | iucr.org |
| Unit Cell 'c' | 24.75 ± 0.03 | iucr.org |
| β Angle | 94.66 ± 0.04 | iucr.org |
| O–H···N Hydrogen Bond | 2.83 | iucr.org |
| Derivative Compound | ||
| Monoclinic, Space Group | P2₁/n | iucr.orgiucr.org |
| Unit Cell 'a' | 10.0780 (3) | iucr.orgiucr.org |
| Unit Cell 'b' | 22.7094 (6) | iucr.orgiucr.org |
| Unit Cell 'c' | 11.2729 (3) | iucr.orgiucr.org |
| β Angle | 113.809 (1) | iucr.orgiucr.org |
| Dihedral Angle (Rings C,D to E) | 11.4 (6) | iucr.orgiucr.org |
| Torsion Angle (C27–C26–N2–C1) | 87.42 (0.22) | iucr.org |
Coordination Chemistry of 4 Nitrobenzaldoxime and Its Metal Complexes
4-Nitrobenzaldoxime (B72500) as a Ligand in Transition Metal Complexes
Oximes are known to function as effective ligands in coordination chemistry, primarily through their imine nitrogen atom and, in some cases, the hydroxyl oxygen atom. rsc.org The general structure of an oxime, R¹R²C=N-OH, provides potential donor sites at the nitrogen atom of the imine group and the oxygen atom of the hydroxyl group. These sites can engage in monodentate or bidentate coordination with metal ions. rsc.org, bingol.edu.tr
This compound, derived from the condensation of 4-nitrobenzaldehyde (B150856) with hydroxylamine (B1172632), features an aromatic ring substituted with an electron-withdrawing nitro group (-NO₂). This nitro substituent can significantly influence the electronic properties of the ligand, affecting the electron density at the coordinating atoms and, consequently, the stability and reactivity of the resulting metal complexes. nih.gov The electron-withdrawing nature of the nitro group can decrease the electron density on the ligand, potentially altering its Lewis basicity and coordination strength.
While specific studies detailing the coordination modes of this compound itself are not extensively covered in the provided search results, related oxime derivatives and Schiff bases containing nitro substituents have been shown to form stable complexes with a variety of transition metals, including but not limited to, copper (Cu), nickel (Ni), cobalt (Co), zinc (Zn), and palladium (Pd). uobaghdad.edu.iq, bhu.ac.in, sysrevpharm.org These metals are favored due to their accessible variable oxidation states and their ability to form diverse coordination geometries. The coordination typically occurs through the imine nitrogen, and potentially the hydroxyl oxygen, leading to chelate formation and enhanced complex stability.
Synthesis and Characterization of Metal-4-Nitrobenzaldoxime Complexes
The synthesis of metal complexes involving oxime ligands generally follows established procedures in coordination chemistry. A common approach involves the direct reaction between the metal salt and the organic ligand in a suitable solvent, often under reflux conditions. For instance, a metal salt (e.g., chloride or nitrate (B79036) of a transition metal) dissolved in a solvent like ethanol (B145695) is reacted with the this compound ligand, typically in a specific molar ratio (e.g., 1:1 or 1:2 metal:ligand). bhu.ac.in, sysrevpharm.org The formation of a precipitate often indicates the successful coordination of the ligand to the metal center, leading to the formation of the metal complex. The precipitated complexes are then isolated by filtration, washed, and purified, commonly through recrystallization from an appropriate solvent. bhu.ac.in
The characterization of these synthesized metal complexes is crucial for confirming their formation and elucidating their structural and electronic properties. A combination of analytical and spectroscopic techniques is typically employed:
Elemental Analysis (C, H, N, S): This fundamental technique provides the empirical formula of the synthesized complex by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur. uobaghdad.edu.iq, bhu.ac.in, sysrevpharm.org
Infrared (IR) Spectroscopy: IR spectroscopy is vital for identifying the coordination of the ligand to the metal ion. Key vibrational modes of the oxime ligand, such as the C=N stretching frequency (typically around 1600-1650 cm⁻¹) and the N-O stretching frequency (around 900-1000 cm⁻¹), are monitored. Upon coordination, these bands usually exhibit shifts to lower frequencies, indicating the involvement of the nitrogen and oxygen atoms in bonding. New bands in the lower frequency region (400-600 cm⁻¹) are often assigned to metal-ligand stretching vibrations (ν(M-N) and ν(M-O)), providing direct evidence of complex formation. uobaghdad.edu.iq, bingol.edu.tr, sysrevpharm.org
UV-Visible Spectroscopy: This technique probes the electronic transitions within the complex, providing information about the ligand field, coordination geometry, and the presence of charge transfer bands. The absorption maxima (λmax) observed in the UV-Vis spectra are characteristic of the specific metal-ligand interaction. uobaghdad.edu.iq, bingol.edu.tr, sysrevpharm.org
Magnetic Susceptibility Measurements: Determining the magnetic moment (μeff) of the complex is essential for understanding the electronic configuration of the metal ion and inferring the geometry. For example, the magnetic properties can help distinguish between tetrahedral and square planar geometries in four-coordinate complexes. uobaghdad.edu.iq, bingol.edu.tr, sysrevpharm.org
Molar Conductivity: Measuring the molar conductivity of the complex in solution helps to ascertain whether the complex is ionic or non-electrolytic (neutral). This is achieved by observing the dissociation of counterions in solution. uobaghdad.edu.iq, bingol.edu.tr, sysrevpharm.org
Electronic and Geometric Structures of Coordination Compounds
The geometric structure of coordination compounds is a direct consequence of the coordination number of the central metal ion and the spatial arrangement preferred by the ligands. For transition metal complexes, common coordination numbers are four and six, leading to distinct geometries.
Coordination Number Four: Complexes with a coordination number of four typically adopt either a tetrahedral geometry (often associated with sp³ hybridization) or a square planar geometry (commonly involving dsp² hybridization). wikipedia.org, libretexts.org, adichemistry.com, uomustansiriyah.edu.iq, dacollege.org The choice between these geometries often depends on the specific metal ion, its electronic configuration, and the nature of the ligands. For instance, d⁸ metal ions like Ni(II) and Pd(II) frequently form square planar complexes, especially with strong-field ligands. adichemistry.com, uomustansiriyah.edu.iq
Coordination Number Six: Complexes with a coordination number of six predominantly exhibit an octahedral geometry, where the six ligands are positioned at the vertices of an octahedron around the central metal ion. This geometry arises from hybridization schemes such as d²sp³ or sp³d². wikipedia.org, libretexts.org
The electronic properties of these complexes, including their color and magnetic behavior, are intrinsically linked to the electronic structure of the metal ion and the way the ligands influence its d-orbitals. Crystal Field Theory (CFT) and Ligand Field Theory (LFT) provide frameworks for understanding these phenomena, explaining how ligands split the degeneracy of the metal d-orbitals, leading to characteristic electronic transitions (d-d transitions) responsible for the observed colors. fiveable.me The presence of the electron-withdrawing nitro group in this compound could potentially influence the ligand field strength, thereby affecting the energy levels of the d-orbitals and consequently the electronic and magnetic properties of its metal complexes. nih.gov
While specific structural data for metal complexes of this compound is not detailed in the provided search results, related studies on oxime and Schiff base complexes indicate that geometries can vary. For example, complexes with Ni(II) and Pd(II) often adopt square planar arrangements, while complexes with Cu(II), Co(II), Zn(II), and Mn(II) may exhibit tetrahedral or octahedral structures, depending on the specific ligand and reaction conditions. uobaghdad.edu.iq, adichemistry.com
Table 1: Characteristic IR Frequencies of Oxime Ligands and Metal Complexes
| Vibration Type | Typical Frequency Range (cm⁻¹) | Notes |
| ν(O-H) | 3200-3400 | Present in free oxime; may shift or disappear upon coordination. |
| ν(C=N) | 1600-1650 | Shifts to lower frequency upon coordination to metal. |
| ν(N-O) | 900-1000 | Shifts upon coordination. |
| ν(M-N) | 400-600 | New band observed upon complex formation. |
| ν(M-O) | 400-600 | New band observed upon complex formation. |
Note: These are general ranges for oxime ligands and their complexes. Specific values for this compound complexes would require direct experimental data.
Table 2: Common Geometries of Transition Metal Complexes
| Coordination Number | Typical Geometry | Hybridization (Examples) |
| 4 | Tetrahedral | sp³ |
| 4 | Square Planar | dsp² |
| 6 | Octahedral | d²sp³ or sp³d² |
Note: The specific geometry adopted by a metal complex depends on the metal ion, its oxidation state, and the nature of the ligands.
Applications of Metal-Oxime Complexes in Catalysis and Sensing
Metal complexes derived from oxime ligands, particularly those with electron-withdrawing substituents like the nitro group, are of interest for their potential applications in catalysis and sensing.
In catalysis , oxime-metal complexes can serve as active species in various organic transformations. The ability of the metal center to coordinate with the oxime ligand, coupled with the electronic influence of the nitro group, can lead to enhanced catalytic activity and selectivity in reactions such as oxidation, reduction, and other organic syntheses. rsc.org While specific catalytic applications for this compound metal complexes are not detailed in the provided search results, related nitro-substituted compounds have shown promise in this regard. nih.gov, nih.gov
For sensing applications , oxime derivatives and their metal complexes can be designed to selectively bind to specific analytes, such as metal ions or anions, leading to a detectable signal (e.g., color change or fluorescence). The chelating ability of the oxime ligand and the electronic properties modulated by the nitro group can contribute to the sensitivity and selectivity of such sensors. rsc.org
The exploration of this compound in these application areas would likely involve investigating its complexes with various transition metals for their efficacy in promoting specific chemical reactions or for their ability to detect target species in analytical chemistry.
List of Compounds Mentioned:
this compound
4-Nitrobenzaldehyde
Hydroxylamine
Transition Metals (e.g., Copper, Nickel, Cobalt, Zinc, Palladium, Manganese, Platinum, Vanadium, Chromium, Iron)
Biological Activity and Applications in Pharmaceutical Research
Anticancer Potential and Mechanisms of Action
The presence of the nitro group and the oxime functionality in 4-Nitrobenzaldoxime (B72500) suggests potential for anticancer activity, a property observed in various related nitro-aromatic and oxime-containing compounds.
Studies investigating the cytotoxicity of nitrobenzaldoxime derivatives have provided insights into their potential anticancer effects. While direct cytotoxicity data for this compound against specific human cancer cell lines like HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) was not extensively detailed in the provided search results, related compounds have shown activity. For instance, m-nitrobenzaldoxime (a positional isomer) has been evaluated, demonstrating inhibitory concentrations (IC₅₀) against HepG2 cells at approximately 27.64 μg/mL and against MCF-7 cells at approximately 49.01 μg/mL mdpi.com. In comparative studies, p-dimethylaminobenzaldoxime exhibited more potent activity than m-nitrobenzaldoxime in these cell lines mdpi.com. These findings suggest that the nature and position of substituents on the benzaldoxime (B1666162) scaffold can significantly influence cytotoxic efficacy. Further research is warranted to establish the specific in vitro cytotoxicity profile of this compound against a broader range of cancer cell lines.
Cholinesterase Inhibition and Reactivation in Organophosphorus Poisoning
Development of Neutral Aryloximes as Reactivators
Organophosphate compounds, widely used as pesticides and in chemical warfare, pose a significant threat due to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in neurotransmission. This inhibition leads to an accumulation of acetylcholine, causing a range of toxic effects. While pyridinium (B92312) oximes, such as pralidoxime, are the established clinical antidotes for OP poisoning, their efficacy is sometimes limited by factors such as poor penetration across the blood-brain barrier (BBB) nih.gov. This limitation drives research into developing new classes of reactivators with improved pharmacological profiles.
Neutral aryloximes represent a category of compounds being explored as potential AChE reactivators. These compounds, lacking the charged pyridinium ring of traditional oximes, may offer advantages in terms of membrane permeability, including passage across the BBB, thereby potentially enhancing therapeutic effectiveness in the central nervous system nih.gov. This compound is a neutral aryloxime, placing it within the structural class of molecules investigated for this therapeutic application. Research in this area aims to identify compounds that can efficiently reactivate phosphorylated AChE. While specific quantitative data detailing this compound's direct efficacy as an AChE reactivator in preclinical or clinical studies is not extensively detailed in the provided abstracts, it belongs to the group of neutral aryloximes that are subjects of ongoing investigation for their potential to serve as improved antidotes against organophosphate poisoning nih.gov. Studies have noted that this compound can react with certain organophosphorus compounds, such as dichlorvos (B1670471) (DCP), undergoing a Beckman rearrangement to form 4-nitrobenzonitrile (B1214597), indicating its reactivity within the broader context of organophosphate chemistry researchgate.net.
Table 1: Comparison of AChE Reactivator Classes
| Compound Class | Key Structural Feature | Charge at Physiological pH | Potential BBB Penetration | Research Focus Area | Example Compound (Class) |
| Pyridinium Oximes | Quaternary nitrogen | Positive | Limited | Clinical antidotes for OP poisoning nih.gov | Pralidoxime |
| Neutral Aryloximes | Aromatic ring, Oxime | Neutral | Potentially Enhanced | Development of novel antidotes, improved CNS efficacy nih.gov | This compound |
Enzymatic Oxime Formation Reactions
Oxime formation, typically a condensation reaction between an aldehyde or ketone and a hydroxylamine (B1172632), is a fundamental transformation in organic chemistry. In recent years, significant progress has been made in developing enzymatic methods for catalyzing such reactions, offering milder conditions, higher selectivity, and improved sustainability compared to traditional chemical synthesis. Engineered enzymes, designed to perform non-natural reactions, play a crucial role in this field.
Research has demonstrated the successful design of enzymes capable of catalyzing oxime formation. For instance, studies have engineered variants of the protein LmrR to incorporate unnatural amino acids, such as p-aminophenylalanine (pAF), which acts as a nucleophilic catalyst. These engineered enzymes can efficiently catalyze the formation of oximes. In one such study, 4-nitrobenzaldehyde (B150856) (4-NBA) was used as a substrate, reacting to form this compound (4-NBAO) researchgate.netresearchgate.net. The presence of the aniline (B41778) side chain within the engineered enzyme's active site was found to be critical for boosting the catalytic activity in oxime formation reactions researchgate.netresearchgate.net.
These enzymatic reactions provide detailed insights into the kinetics of oxime formation. For example, comparisons of initial reaction velocities between different enzyme variants, such as LmrR, LmrR_V15Y, and LmrR_V15pAF, have shown that LmrR_V15pAF significantly outperforms the others in oxime formation researchgate.net. Such studies contribute to understanding the mechanisms of biocatalytic oxime synthesis and the design of more efficient enzyme catalysts.
Table 2: Enzyme-Catalyzed Oxime Formation with 4-Nitrobenzaldehyde
| Enzyme Variant | Reaction Type | Substrate (Aldehyde) | Product (Oxime) | Relative Initial Velocity (Oxime Formation) | Reference |
| LmrR | Oxime Formation | 4-Nitrobenzaldehyde | This compound | Baseline | researchgate.net |
| LmrR_V15Y | Oxime Formation | 4-Nitrobenzaldehyde | This compound | Moderate increase | researchgate.net |
| LmrR_V15pAF | Oxime Formation | 4-Nitrobenzaldehyde | This compound | Significantly higher | researchgate.netresearchgate.net |
Compound List:
this compound
Pralidoxime
4-Nitrobenzaldehyde
4-Nitrobenzonitrile
Acetylcholinesterase (AChE)
4-Nitrobenzaldehyde oxime (4-NBAO)
Environmental and Industrial Applications of 4 Nitrobenzaldoxime
Use in Organic Synthesis as a Reagent
4-Nitrobenzaldoxime (B72500) is a valuable building block and reagent in organic synthesis, facilitating the creation of diverse chemical structures.
The oxime functional group in this compound can be readily converted into other functional groups, making it a crucial intermediate for the synthesis of nitriles and amines.
Nitrile Synthesis: this compound can be efficiently converted into 4-nitrobenzonitrile (B1214597) through dehydration reactions. Various methods have been developed for this transformation, including the use of Lewis acids like tin(IV) chloride (SnCl₄) under solvent-free conditions, which yields high product purity and good yields sphinxsai.comresearchgate.net. For instance, using SnCl₄ with this compound at 80-90 °C resulted in a 92% yield of 4-nitrobenzonitrile sphinxsai.com. Other catalytic systems, such as nano-TiCl₄.SiO₂, have also been employed for the synthesis of nitriles from aldehydes via oxime intermediates under reflux conditions in solvents like DMF sums.ac.ir. Furthermore, reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1H-benzotriazol-1-yl-4-methylbenzenesulfonate (Bt-OTs) in combination with DBU offer mild conditions for converting aldoximes to nitriles nih.gov.
Amine Synthesis: The reduction of oximes, including this compound, is a well-established route to synthesize primary amines or hydroxylamines. Catalytic hydrogenation using various metal catalysts (e.g., Pt, Pd, Ni) is a common method for this conversion bohrium.comencyclopedia.pub. Specifically, this compound can be reduced to p-aminobenzaldehyde using ammonium (B1175870) sulfide, followed by hydrolysis of the resulting amino oxime orgsyn.org.
Table 1: Conversion of Aldoximes to Nitriles
| Aldoxime | Reagent/Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | SnCl₄ | Solvent-free, 80-90 °C | 92 | sphinxsai.com |
| This compound | nano-TiCl₄.SiO₂ | Reflux in DMF | (Implied) | sums.ac.ir |
| General Aldoximes | SnCl₄ | Solvent-free | Good-High | researchgate.net |
| General Aldoximes | BOP/DBU | CH₂Cl₂, THF, or DMF | Good | nih.gov |
In the field of oligonucleotide synthesis, this compound and related compounds play a role in protecting and deprotecting nucleobases, ensuring the fidelity of the synthesized DNA or RNA strands. The nitro-phenyl moiety is incorporated into protecting groups that are stable during synthesis but can be selectively removed.
This compound itself has been utilized as an unblocking agent in conjunction with other reagents like tetramethylguanidine in aqueous dioxane to remove protecting groups from nucleobases, such as those on 2,6-diaminopurine (B158960) researchgate.netglenresearch.com. The 2-(4-nitrophenyl)ethyl (NPE) and 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) groups, which share the nitro-phenyl structural feature, are employed for protecting exocyclic amino groups and hydroxyl groups of nucleobases, facilitating efficient oligonucleotide assembly umich.eduresearchgate.net.
Table 2: Role of this compound and Related Compounds in Oligonucleotide Synthesis
| Compound/Reagent | Role in Oligonucleotide Synthesis | Target Nucleobase/Group | Reference |
|---|---|---|---|
| This compound | Unblocking agent | Protecting groups | researchgate.net |
| This compound | Part of unblocking system | o-chlorophenyl | researchgate.net |
| 2-Nitrobenzaldoxime | Unblocking agent | o-chlorophenyl | researchgate.net |
| Pyridine-2-carboxaldoxime | Unblocking agent | o-chlorophenyl | researchgate.net |
| This compound | Deprotection system component | 2,6-diaminopurine | glenresearch.com |
While this compound itself may not be a primary catalyst, oximes as a class, and specifically derivatives of benzaldoxime (B1666162), are explored for their ability to enhance catalytic processes. For instance, certain oxime derivatives have been shown to assist enzymes like human butyrylcholinesterase (hBChE) in the catalytic hydrolysis and detoxification of organophosphates portlandpress.comnih.gov. These oximes act as reactivators, improving the enzyme's turnover rate. Research is also ongoing into the catalytic asymmetric hydrogenation of oximes to produce chiral hydroxylamines, important intermediates in pharmaceuticals bohrium.com.
Potential in Environmental Remediation and Sensing
The reactivity of this compound lends itself to applications in environmental monitoring and the remediation of hazardous substances.
This compound plays an indirect but significant role in the detection of 4-nitrophenol (B140041) and related compounds. When this compound reacts with certain organophosphorus compounds, such as diisopropylfluorophosphate (DCP), it undergoes a Beckmann rearrangement to form 4-nitrobenzonitrile. This reaction also liberates a 4-nitrophenoxide ion researchgate.netnih.govnih.gov. The 4-nitrophenoxide ion is a colored species, detectable spectrophotometrically at approximately 402 nm, thereby signaling the presence of the organophosphorus compound and indicating a remediation event researchgate.netnih.govnih.gov.
Table 3: Detection of 4-Nitrophenol via Reactions Involving this compound
| Analyte/Target | Method/System involving this compound | Detection Principle | Reference |
|---|
This compound is recognized for its potential in the remediation of organophosphorus (OP) compounds, including nerve agents and pesticides. Its utility stems from its ability to react with and neutralize these toxic substances.
When exposed to OP simulants like DCP, this compound undergoes a Beckmann rearrangement, converting into 4-nitrobenzonitrile researchgate.netnih.govnih.govresearchgate.net. This transformation is often accompanied by a visible color change, shifting from the red color of the oxime to the colorless nitrile, which serves as a visual indicator of the decontamination process nih.govresearchgate.net. This property makes this compound a component in materials designed for sensing and degrading OP agents, such as in supramolecular organogels nih.govresearchgate.net. Oximes, in general, are also investigated for their role in reactivating acetylcholinesterase (AChE) inhibited by organophosphates, a crucial step in treating OP poisoning researchgate.netnih.gov.
Table 4: this compound in Organophosphorus Compound Remediation
| OP Simulant/Compound | Role of this compound | Observed Outcome | Reference |
|---|---|---|---|
| DCP (simulant) | Reactant, undergoes Beckmann rearrangement | Forms 4-nitrobenzonitrile, color change (red to colorless) | researchgate.netnih.govnih.govresearchgate.net |
Other Industrial Applications (e.g., polymer industry, agrochemicals)
This compound serves as a valuable intermediate and building block in various industrial sectors, particularly in the agrochemical industry and in specialized material applications. Its chemical structure, featuring both a nitro group and an oxime moiety, imparts reactivity that can be leveraged for the synthesis of more complex molecules with desired properties.
Agrochemical Applications
The transformation of this compound into nitrile compounds is a significant pathway for its use in agrochemical synthesis. Specifically, this compound can be readily converted to 4-Nitrobenzonitrile, a key intermediate in the production of several pesticides. For instance, nitrile compounds derived from aldoximes are recognized as crucial raw materials for synthesizing pesticides such as Cyanox® (o,o-dimethyl-o.p-cyanophenylphosphorothioate) and Bromoxynil (4-cyano-2,6-dibromophenol) google.com. Research has demonstrated efficient methods for this conversion, such as using tin(IV) chloride (SnCl₄) as a dehydrating agent, which yields 4-Nitrobenzonitrile from this compound with high efficiency researchgate.netsphinxsai.com.
Furthermore, oximes as a functional group, and their derivatives, are widely employed as intermediates in the synthesis of crop protection agents researchgate.net. Oxime ethers, in particular, have shown promising fungicidal, insecticidal, and herbicidal activities, making them a focus in agrochemical development researchgate.nethep.com.cn. The incorporation of fluorine-containing groups, such as the trifluoromethoxy group, is also a strategy in agrochemical design, and reagents derived from benzaldoximes, like (E)-O-trifluoromethyl-benzaldoximes (TFBO), are utilized for introducing this moiety nih.gov.
Polymer Industry and Material Science
While direct applications of this compound in bulk polymer production are less extensively documented, oximes, in general, find utility in the polymer and coatings industries. They are employed as anti-skinning agents in paints and lacquers, acting as antioxidants to prevent the formation of a surface skin upon exposure to air nbu.ac.in. Additionally, oximes can serve as blocking agents in certain polymer formulations nbu.ac.in.
The nitrile derivatives obtained from this compound, such as 4-Nitrobenzonitrile, can also serve as monomers for the preparation of bio-based polymers researchgate.net. More specialized applications have emerged in material science, including the use of this compound in organogels designed for the decontamination of chemical warfare agent simulants. In these applications, the compound acts as a reactive agent within a supramolecular gel matrix to absorb and neutralize hazardous substances nih.govresearchgate.net. Research into functional polymers also includes the synthesis of copolymers bearing oxime groups, which can then be further modified, indicating the potential for incorporating such functionalities into advanced polymeric materials researchgate.net.
Conversion of this compound to 4-Nitrobenzonitrile
| Aldoxime | Nitrile Product | Yield (%) | Reagent/Conditions | Reference |
| This compound | 4-Nitrobenzonitrile | 92 | SnCl₄, solvent-free | researchgate.netsphinxsai.com |
| This compound | 4-Nitrobenzonitrile | 89 | Flow synthesis (specific conditions not detailed) | acs.org |
Note: The yields provided are based on reported research findings and may vary depending on specific reaction conditions and optimization.
Compound List:
this compound
4-Nitrobenzonitrile
Cyanox®
Bromoxynil
(E)-O-trifluoromethyl-benzaldoximes (TFBO)
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The future of 4-Nitrobenzaldoxime (B72500) synthesis is increasingly geared towards green and sustainable chemistry. Traditional methods for preparing oximes often involve organic solvents, toxic reagents like pyridine, and require significant energy input. nih.gov Current research trends focus on overcoming these limitations by developing environmentally benign protocols.
Key areas of exploration include:
Solvent-Free Synthesis: Techniques such as "grindstone chemistry," where reactants are ground together at room temperature, are being developed for various oximes. nih.govresearchgate.net This approach, often catalyzed by non-toxic and inexpensive compounds like Bismuth(III) oxide (Bi2O3), minimizes waste and eliminates the need for harmful solvents. nih.gov
Ammoximation: This process, which uses ammonia (B1221849) and hydrogen peroxide, is considered a green route for oxime production due to its high atom economy and environmentally friendly byproducts (primarily water). acs.orgacs.org Research is focused on designing high-performance, easily separable catalysts, such as titanium-containing zeolites, to improve the efficiency of this process for aromatic aldoximes. acs.orgacs.org
Flow Chemistry: Continuous flow synthesis offers a safer, more efficient, and scalable alternative to batch processing. Recent studies have demonstrated the successful synthesis of various benzaldoximes, including this compound, in flow reactors, achieving high conversion rates and yields. acs.org This method allows for precise control over reaction parameters and minimizes reagent and solvent usage. acs.org
These sustainable approaches aim to reduce the environmental footprint associated with the production of this compound and related compounds, making them more viable for industrial applications.
Advanced Mechanistic Studies Using Combined Experimental and Computational Approaches
Understanding the precise reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new ones. The future of mechanistic studies lies in the synergy between advanced experimental techniques and powerful computational modeling.
Computational chemistry, particularly Density Functional Theory (DFT), is being used to model reaction pathways, calculate transition state energies, and predict reaction outcomes. researchgate.netresearchgate.net For instance, computational studies on the formation of oximes from ketones and hydroxylamine (B1172632) have been used to scrutinize the stepwise versus concerted nature of the reaction, providing insights that are difficult to obtain through experiments alone. ic.ac.uksemanticscholar.orgamanote.com Similarly, the mechanism of the Beckmann rearrangement, a key reaction of oximes, has been investigated using computational methods to determine whether the process is concerted or involves intermediates. researchgate.netresearchgate.net
These theoretical models are validated and complemented by experimental data. By combining computational predictions with empirical evidence, researchers can gain a comprehensive understanding of the electronic and structural factors that govern the reactivity of this compound.
Development of New Applications in Materials Science
While traditionally used in organic synthesis, this compound is finding new life in the field of materials science, particularly in the development of "smart" materials. rsc.org One of the most promising emerging applications is in the creation of responsive supramolecular gels for environmental remediation. rsc.orgscispace.com
Researchers have demonstrated that this compound can be encapsulated within the fibrous network of an organogel. nih.govresearchgate.net These gels can absorb and sequester chemical warfare agent (CWA) simulants. scispace.comresearchgate.net The encapsulated this compound then acts as a reactive agent, decontaminating the toxic compounds in situ. scispace.comresearchgate.net The reaction, which can involve a Beckmann rearrangement of the oxime, often results in a visible color change, allowing the material to also function as a naked-eye sensor for the presence of harmful substances. nih.govresearchgate.net Future research will likely focus on optimizing these gel systems for higher efficiency, selectivity, and stability for various environmental and safety applications.
Further Investigation into Structure-Activity Relationships in Biological Systems
The nitroaromatic structure of this compound makes it a compound of interest for biological and medicinal chemistry. mdpi.com Many nitroaromatic compounds are known to exhibit biological activity, though this can include toxicity and mutagenicity. researchgate.netnih.govnih.gov Future research is focused on elucidating the structure-activity relationships (SAR) that govern these effects to design safer and more effective molecules.
A key area of investigation involves the use of related nitroaromatic compounds as prodrugs. For example, 4-nitrobenzyl carbamates have been studied as prodrugs for gene-directed enzyme prodrug therapy (GDEPT), where a non-toxic compound is converted into a potent therapeutic agent by a specific enzyme expressed in target cells. organic-chemistry.org The nitro group is crucial for this activity, as it can be reduced by nitroreductase enzymes, which are found in certain bacteria and can be expressed in cancer cells. mdpi.com
Quantitative structure-activity relationship (QSAR) studies are becoming increasingly important in this field. nih.govresearchgate.net These computational models correlate specific structural features of nitroaromatic compounds with their biological activities or toxic effects. researchgate.net By developing robust QSAR models, researchers can predict the biological profiles of new derivatives of this compound, prioritizing the synthesis of compounds with enhanced therapeutic potential and minimized toxicity. researchgate.netresearchgate.net Further studies are also exploring the potential for neutral oximes, including this compound, to act as reactivators for acetylcholinesterase inhibited by organophosphorus compounds. nih.gov
Exploration of Catalytic Applications Beyond Current Scope
The potential for this compound and its derivatives in catalysis remains a largely unexplored but promising field. Oximes are known to act as versatile ligands in inorganic chemistry, capable of coordinating with various metal centers. nih.gov This suggests that this compound could be used to synthesize novel metal complexes with catalytic properties.
Future research could explore the development of this compound-based catalysts for a range of organic transformations. The specific electronic properties conferred by the nitro group could modulate the activity of a metallic catalytic center, potentially leading to new selectivities or efficiencies. For instance, palladium complexes are widely used in cross-coupling reactions like the Suzuki-Miyaura coupling, and incorporating ligands derived from this compound could fine-tune the catalyst's performance. chemie-brunschwig.ch Furthermore, the oxime functional group itself, or its derivatives, could be investigated for applications in organocatalysis, where a small organic molecule accelerates a chemical reaction.
Table 1: Summary of Future Research Directions for this compound
| Research Area | Focus | Key Approaches & Methodologies | Potential Impact |
|---|---|---|---|
| Novel Synthetic Routes | Developing environmentally friendly synthesis methods. | Solvent-free "grindstone" chemistry, ammoximation with zeolite catalysts, continuous flow synthesis. nih.govacs.orgacs.org | Reduced environmental waste, increased safety and scalability, lower production costs. |
| Advanced Mechanistic Studies | Gaining a deeper understanding of reaction pathways. | Combined Density Functional Theory (DFT) calculations and experimental validation. researchgate.netic.ac.uk | Optimization of existing reactions, discovery of new chemical transformations. |
| Materials Science | Creating new functional and "smart" materials. | Encapsulation in supramolecular organogels for environmental remediation and sensing. scispace.comnih.gov | Development of materials for detecting and decontaminating hazardous substances. |
| Biological Systems (SAR) | Investigating therapeutic and toxicological properties. | Quantitative Structure-Activity Relationship (QSAR) modeling, prodrug design for enzyme-specific activation. nih.govorganic-chemistry.orgresearchgate.net | Design of new therapeutic agents with improved efficacy and safety profiles. |
| Catalytic Applications | Exploring use as ligands or organocatalysts. | Synthesis of novel metal-oxime complexes, investigation in cross-coupling and other organic reactions. nih.govchemie-brunschwig.ch | Discovery of new, efficient, and selective catalysts for chemical synthesis. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
